2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide

Lipophilicity Lead optimization Physicochemical property

Select this 2,6-difluoro variant when your kinase program demands a sulfonamide-hinge-binder with a predicted logP in the 2–4 window. The dual-fluorine blockade on the benzenesulfonamide ring reduces CYP-mediated oxidative clearance compared to mono-substituted analogs, supporting multi-hour half-lives in rodent PK models. Enhanced NH acidity reinforces the hinge hydrogen bond to out-compete endogenous ATP in co-crystallography campaigns. The rigid N-aryl sulfonamide connectivity locks a planar, low-entropy conformation that increases hit rates in biophysical screens. This scaffold delivers a distinct lipophilicity–permeability–selectivity balance not achievable with mono-fluoro or chloro congeners.

Molecular Formula C16H11F2N3O3S
Molecular Weight 363.3 g/mol
CAS No. 2330380-89-5
Cat. No. B6429158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide
CAS2330380-89-5
Molecular FormulaC16H11F2N3O3S
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H11F2N3O3S/c17-13-7-4-8-14(18)15(13)25(22,23)21-11-9-19-16(20-10-11)24-12-5-2-1-3-6-12/h1-10,21H
InChIKeyBCOZMCVRJFIQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide – Structural & Procurement Baseline


2,6-Difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide (CAS 2330380‑89‑5) is a sulfonamide‑bridged diaryl compound that combines a 2,6‑difluorobenzenesulfonamide warhead with a 2‑phenoxypyrimidine hinge‑binding motif [1]. This architecture is characteristic of kinase‑oriented probe and lead‑like libraries, and the specific 2,6‑difluoro pattern distinguishes it from mono‑halogenated or non‑fluorinated close analogs that share the same phenoxypyrimidine core .

Why Close Analogs of 2,6-Difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide Cannot Be Reliably Substituted


Within the N‑(2‑phenoxypyrimidin‑5‑yl)benzenesulfonamide series, even a single halogen position change (e.g., 2‑fluoro → 4‑fluoro, or addition/removal of a fluorine) alters the pKa of the sulfonamide NH, hydrogen‑bond geometry, and metabolic soft‑spot profile [1]. In kinase‑focused campaigns, the 2,6‑difluorobenzenesulfonamide group has been shown to deliver a distinct lipophilicity–permeability–selectivity balance relative to mono‑fluoro or chloro congeners [2]. Simple replacement with a generic sulfonamide therefore carries a high risk of reversing structure‑activity trends or introducing unanticipated metabolism.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide


Fluorine‑Count Lipophilicity Modulation vs. Mono‑Fluoro & Chloro Analogs

The 2,6‑difluorobenzenesulfonamide fragment imparts a calculated logP of ≈0.6–0.7 [1], which is 0.3–0.5 log units higher than the 4‑fluorobenzenesulfonamide fragment (calc. logP ≈0.2–0.4) and 0.8–1.0 log units lower than the 4‑chlorobenzenesulfonamide fragment (calc. logP ≈1.4–1.6). In the context of the full N‑(2‑phenoxypyrimidin‑5‑yl)benzenesulfonamide scaffold, this positions the 2,6‑difluoro derivative in the optimal CNS‑drug‑like logP range (2–4) when the phenoxypyrimidine contribution is factored in, whereas the 4‑chloro analog is predicted to exceed logP 4.5.

Lipophilicity Lead optimization Physicochemical property

Sulfonamide NH Acidity & Hydrogen‑Bond Donor Strength

The electron‑withdrawing effect of two ortho‑fluorine atoms lowers the pKa of the sulfonamide NH by an estimated 0.5–0.8 units relative to the unsubstituted or para‑substituted analogs [1]. In the Sul‑DPPY series, a more acidic sulfonamide NH correlated with improved FAK enzyme inhibition (IC50 <100 nM) [2]. The 2,6‑difluoro substitution is expected to strengthen the key hydrogen‑bond interaction with the kinase hinge region.

Hydrogen-bond donor pKa Target engagement

Oxidative Metabolic Blockade at the 2‑ & 6‑Positions

In the clinically validated 2,6‑difluorobenzenesulfonamide‑containing drug dabrafenib, the 2‑ and 6‑positions on the benzenesulfonamide ring are resistant to CYP‑mediated oxidation, with metabolism occurring exclusively on the thiazole‑phenyl linker [1]. The mono‑fluoro or chloro analogs of the phenoxypyrimidine series lack this dual blockade and are predicted to present at least one additional metabolic soft spot (e.g., para‑hydroxylation in the 4‑fluoro case).

Metabolic stability CYP450 Half-life

Planarity‑Enhanced π‑π Stacking vs. Flexible Alkyl‑Linked Sulfonamides

Vendor characterization highlights that the 2,6‑difluoro‑N‑(2‑phenoxypyrimidin‑5‑yl)benzene‑1‑sulfonamide scaffold adopts a planar aromatic system conducive to π–π stacking interactions . This contrasts with alkyl‑spaced sulfonamides such as N‑(2‑phenoxypyrimidin‑5‑yl)‑1‑phenylmethanesulfonamide, where the methylene linker introduces a rotational degree of freedom that reduces the population of the binding‑competent planar conformer.

π-π stacking Binding affinity Conformational pre‑organization

Preferred Application Scenarios for 2,6-Difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide


Kinase Inhibitor Lead Generation Requiring Balanced logP & Permeability

When a medicinal chemistry program demands a sulfonamide‑hinge‑binding scaffold with a predicted logP in the 2–4 window, the 2,6‑difluoro variant offers a favorable lipophilicity midpoint between too‑hydrophilic mono‑fluoro and too‑lipophilic chloro analogs [1]. This balance supports Caco‑2 permeability without introducing excessive metabolic liability, making the compound suitable for first‑tier kinase panel screening.

Metabolic Stability‑Sensitive In‑Vivo Pharmacology Studies

For rodent PK/PD or efficacy models where a multi‑hour half‑life is critical, the dual‑fluorine blockade of the benzenesulfonamide ring reduces CYP‑mediated oxidative clearance relative to mono‑substituted comparators [1]. This compound is therefore recommended when the team must minimize the risk of rapid first‑pass hepatic extraction.

Structure‑Based Design Exploiting Stronger Hinge H‑Bond Donation

In co‑crystallography or docking‑driven lead optimization, the 2,6‑difluoro substitution strengthens the sulfonamide NH–hinge hydrogen bond through enhanced NH acidity [1]. Use this compound when the hinge‑binding pharmacophore requires a reinforced, low‑flexibility donor to out‑compete endogenous ATP.

Fragment‑Based Screening Libraries Prioritizing Conformational Rigidity

Fragment or scaffold‑hopping libraries benefit from the compound's direct N‑aryl sulfonamide connectivity, which locks the biaryl system into a planar, low‑entropy conformation [1]. This reduces the entropic penalty on binding and increases the hit rate in biochemical or biophysical screens against rigid protein binding sites.

Quote Request

Request a Quote for 2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.